Journal Name:Food Policy
Journal ISSN:0306-9192
IF:6.08
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/30419/description#description
Year of Origin:1975
Publisher:Elsevier BV
Number of Articles Per Year:112
Publishing Cycle:Bimonthly
OA or Not:Not
Novozyme-435: perfect catalyst for chemo- and regio-selective synthesis of modified carbohydrates – a review
Food Policy ( IF 6.08 ) Pub Date: 2023-03-24 , DOI: 10.1080/10242422.2023.2191775
AbstractCarbohydrates and their analogues play a unique role in all living organisms and therefore have played a supremacy role in molecular recognition, energy supply, drug discovery, etc. During the last few decades, biocatalyst lipases have emerged as one of the greener and sustainable catalysts in comparison to traditional synthetic catalysts for the synthesis of modified carbohydrates and their analogues. Because lipase is a natural catalyst, it shows outstanding selectivity, reactivity, amazing tolerance, and assistance in carrying out eco-friendly greener methodology. The application of biocatalyst lipase as a chemo- and regio-selective catalyst is particularly relevant for organic chemists for the synthesis of modified carbohydrates, because carbohydrates contain several identical hydroxyl groups. Herein, we discussed the recent developments in the lipase Novozyme-435 mediated synthesis of modified carbohydrates and their biological significance.
Detail
Biomass suspension catalysed the generation of various alkyl esters from acid oil and virgin cottonseed oil
Food Policy ( IF 6.08 ) Pub Date: 2022-08-04 , DOI: 10.1080/10242422.2022.2107427
AbstractA substantial reduction in the cost of biodiesel production necessitates the identification of less expensive lipid-bearing substrates and a cost-effective process. The present study demonstrates the use of biomass suspension of Aspergillus sps. as a whole-cell catalyst for the generation of various alkyl esters from acid oil and cottonseed oil with different alcohols (methanol to decanol) as acyl acceptors. The yield of alkyl esters increased from methanol (79%) to pentanol (87%), followed by a decrease from hexanol (80%) to decanol (55%) in the case of acid oil. The extent of transesterification was significantly higher [P < 0.05] in case of acid oil, with most of the acyl acceptors as compared to cottonseed oil. The study reveals the potential use of biomass suspension of fungus as a catalyst and acid oil as an alternative, low-cost bearing, and quality feedstock for the generation of biodiesel for a diverse variety of industrial/commercial use.
Detail
Biocatalytic synthesis of dioctyl sebacate in toluene using an immobilised lipase
Food Policy ( IF 6.08 ) Pub Date: 2022-06-15 , DOI: 10.1080/10242422.2022.2087512
AbstractSebacic esters have excellent lubricity, thermal stability, and biodegradability and therefore are widely used as aerospace lubricants, metal working oil, or engine oil. They are mainly produced by chemical synthesis which, however, may cause environmental pollution, its enzymatic synthesis represents a more environmentally friendly alternative. A few reports have described the synthesis of sebacic esters employing immobilised lipases, but these biocatalytic reactions were exclusively carried out in solvent-free systems and thus, could have been limited by slow reaction rates and high reaction temperatures due to poor enzyme dispersion, low substrate solubility, and high viscosity of the reaction mixture. The current study investigated the biosynthesis of dioctyl sebacate in toluene by Novozym 435, a commercial immobilised lipase. The reaction parameters were investigated using the single factor approach and an orthogonal array design. The optimal conditions obtained were as follows: 10 mL toluene, sebacic acid,1 mmol (202.25 mg); molar ratio of sebacic acid to 1-octanol, 1:3; Novozym 435, 0.03 g; 4 Å molecular sieves, 1.5 g; reaction temperature, 40 °C; reaction time, 30 h. A dioctyl sebacate conversion rate of 93% was achieved under these optimal conditions. In particular, the addition of molecular sieves to the reaction mixture markedly improved the product yield. The reaction temperature was low enough to make the operation easy and energy-efficient and therefore, well suited for large-scale production.
Detail
Comparative analysis of the white rot fungus Trametes hirsuta 072 laccases ability to modify 17β-oestradiol in the aqueous medium
Food Policy ( IF 6.08 ) Pub Date: 2022-06-13 , DOI: 10.1080/10242422.2022.2085034
AbstractA comparative study of the ability of Trametes hirsuta laccase isoenzymes to biotransform 17β-oestradiol (3,17β-dihydroxyestra-1,3,5(10)-triene, E2) was carried out. Native major LacA and recombinant minor isoenzymes (rLacC, rLacD, and rLacF) obtained in Penicillium canescens were used. It was found that all the studied isozymes are capable of catalysing the oxidative coupling of E2 in an aqueous medium (22 ± 2 °C, pH 4.5) with the formation of predominantly dimers and trimers. Other concurrently formed products were detected by high-pressure liquid chromatography – high-resolution mass spectrometry (HPLC–HRMS) and characterized, summarizing the overall condensation pathway of E2 in laccases. The highest catalytic activity was observed for major LacA. For other laccases, the activity decreased in the following sequence rLacF > rLacD > rLacC. Utilization of T. hirsuta enzymatic variety of laccases can be of benefit for detoxification of phenol-like steroid compounds in the environment.
Detail
A novel hybrid biocatalyst from immobilized Eversa® Transform 2.0 lipase and its application in biolubricant synthesis
Food Policy ( IF 6.08 ) Pub Date: 2022-11-11 , DOI: 10.1080/10242422.2022.2144263
AbstractIn this study, a Taguchi experimental design was used for optimzing the immobilization of the lipase Eversa® Transform 2.0 (EVS) onto a hybrid support consisting of chitosan (CHI) and agarose (AGA), with glutaraldehyde (GLU) used as the support activator. The biocatalyst obtained was characterized by X-Ray Diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetry (TGA), Energy Dispersive Spectroscopy (EDS), and Scanning Electron Microscopy (SEM). The optimized reaction conditions (60 min, 5 mM ionic strength, 1% GLU concentration, and 5 mg protein load per g of support) resulted in a highly active biocatalyst (74.39 ± 0.48 U/g) and delivered an immobilization yield of 74.20 ± 0.28%. The biocatalyst produced was observed to lose only 15.3% of its activity after 61 days of storage. The activity was also observed to increase by 96.70% ± 0.76, 27.34% ± 2.34, and 84.35% ± 1.68 in the presence of the organic solvents hexane, cyclohexane, and methanol, respectively. Additionally, the byocatalist showed more pronounced activity at temperatures above 50 °C and was still able to retain approximately 30% of it at 70 °C. These values were found to be higher at alkaline pHs, as the activity of Eversa® 2.0 Transform saw an increase of up to 140% at pH 9. The desorption tests performed did not reveal any enzymatic detachment from the support. The novel biocatalyst also showed promising ester-lubricating properties. Furthermore, the in silico study revealed a binding affinity of −5.1 kcal/mol between oleic acid and the enzyme, suggesting that the combination of the substrate and the lipase was more stable and therefore, suitable for esterification.
Detail
Laccase-catalysed azide-alkyne cycloadditions: Synthesis of benzothiazole and benzimidazole fused 1,2,3-triazole derivatives by copper containing oxidoreductase enzymes
Food Policy ( IF 6.08 ) Pub Date: 2022-11-08 , DOI: 10.1080/10242422.2022.2140588
AbstractA new approach for synthesizing triazole rings through the application of laccases, copper containing oxidoreductase enzymes is outlined. A series of benzothiazoles and benzimidazoles-functionalized alkynes were initially synthesized utilizing a biocatalysis laccase-based approach. The resultant alkynes were further treated with aryl azides in a 1,3-dipolar cycloaddition reaction facilitated by laccase enzymes to obtain 1,2,3-triazole-fused benzothiazoles and benzimidazoles.
Detail
Kinetic resolution of racemic benzofused alcohols catalysed by HMFO variants in presence of natural deep eutectic solvents
Food Policy ( IF 6.08 ) Pub Date: 2022-02-11 , DOI: 10.1080/10242422.2022.2038582
Abstract5-Hydroxymethylfurfural oxidase (HMFO) has demonstrated to be a useful biocatalyst for the selective oxidation of alcohols employing oxygen as mild oxidant with no requirement of expensive organic cofactors. This wild-type HMFO biocatalyst and an engineered thermostable variant have been tested in the kinetic resolution of different benzofused alcohols. The use of natural deep eutectic solvents was also explored in HMFO-catalysed oxidation of alcohols. The oxidation of racemic 1-indanol showed a higher conversion and selectivity in presence of 60% v/v of different NADES, especially for those containing carbohydrates. By choosing properly the biocatalyst and the NADES, good enantioselectivity values can be obtained, demonstrating the advantages of employing these neoteric solvents in biocatalysed processes.
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Remediation of chlorpyrifos in soil using immobilized bacterial consortium biostimulated with organic amendment
Food Policy ( IF 6.08 ) Pub Date: 2022-06-09 , DOI: 10.1080/10242422.2022.2085033
AbstractPesticides released into the environment have become a danger to the mother earth arousing a worldwide alert to initiate remediation at the point sources of contamination in an ecofriendly way. The recent advances in bioremediation technology using microbial consortium have been found effective for the treatment of pesticides in soil. In this context, the present study evaluates and compares the ability of an assembled bacterial consortium C5 (Staphylococcus warneri CPI 2, Pseudomonas putida CPI 9 and Stenotrophomonas maltophilia CPI 15) to remove chlorpyrifos in soil in its free cells state and immobilized state on wood chips. Chlorpyrifos degradation by C5 was studied via a pot study experiment with completely randomized block design. A comparative analysis of degradation, total microbial count and dehydrogenase activity was performed in soils with and without chlorpyrifos application history and under amendment with a mix of cow dung and mushroom spent as biostimulant. Based on ANOVA results, the treatments T3 and T7, both received immobilized C5 and biostimulant were found to be the best giving complete degradation of 125 mg kg−1 of chlorpyrifos in 30 days. All the studied factors – degradation, microbial count and dehydrogenase activity were higher in the soil with chlorpyrifos exposure history. The results presented here highlight the potential use of wood chip immobilized consortium C5 biostimulated with a mix of cow dung and mushroom spent for remediating chlorpyrifos effectively in contaminated soil.
Detail
Microbial degradation of lignocellulosic biomass for bioenergy production: A metagenomic-based approach
Food Policy ( IF 6.08 ) Pub Date: 2022-03-30 , DOI: 10.1080/10242422.2022.2056451
AbstractBiofuels are obtained from various renewable biological sources and considered suitable alternatives to conventional energy sources in the coming future. Biofuel is deemed essential to bioenergy, which can help achieve the 2030 agenda of United Nations Sustainable Development Goals (UNSDGs). Lignocellulosic materials convert into fermentable sugars by several pre-treatment methods. Several microbial lignocellulolytic enzymes play a significant role in degrading pre-treated lignocellulosic biomass into biofuels. These biomass-degrading enzymes have been screened only from a few cultured microorganisms. These problems related to biomass-degrading enzymes can be solved by screening novel microbial enzymes using metagenomic approaches.
Detail
Increased trypsin resilience in aqueous-acetonitrile environment when immobilized on glyoxyl-agarose may improve its applicability
Food Policy ( IF 6.08 ) Pub Date: 2023-04-19 , DOI: 10.1080/10242422.2023.2202804
AbstractAlthough trypsin is a protease naturally applicable in many processes, it is still possible to increase its efficiency and forms of use. Processes that increase their resilience to different conditions in the reaction medium can expand and/or refine their range of applications. Its performance in the presence of organic solvents, such as acetonitrile (ACN), has been indicated as a promising way to increase the efficiency of digestion processes, such as in sample treatment for MALDI-MS peptide mapping. The maintenance of the activity of trypsin immobilized on glyoxyl-agarose was herein demonstrated in different temperature and ACN ranges. Compared to the soluble, the immobilized enzyme was able to remain active above 50% ACN, where the soluble trypsin showed no activity. Although low, it was still possible to detect about 7% activity at 70% ACN when immobilized form was used. With 7.5% of ACN, the soluble enzyme has already shown loss of activity. The same only occurred with immobilized trypsin at 20% or more. Although the immobilized enzyme may have lower specific activity compared to the soluble one, as confirmed by the determined kinetic parameters, its possibility of reuse was confirmed, with no loss of activity for 5 cycles at 0% and 5% ACN. Added to this is the simplicity that the reaction can be interrupted, through the removal of the enzyme from the medium. What could prevent its own protein chain from contaminating the final product. With these characteristics added, trypsin in its immobilized form presents itself as a promising biocatalyst.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 AGRICULTURAL ECONOMICS & POLICY 农业经济与政策1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.20 85 Science Citation Index Science Citation Index Expanded Not
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